![molecular formula C21H13Cl3N2O2 B5204035 2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
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Overview
Description
2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DCBBO and is synthesized using a specific method that involves several steps. In
Mechanism of Action
The mechanism of action of DCBBO is not fully understood. However, it is believed that DCBBO exerts its effects by inhibiting specific enzymes and signaling pathways in the body. DCBBO has been shown to inhibit the activity of histone deacetylases (HDACs) and protein kinase C (PKC) enzymes. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
DCBBO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DCBBO has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DCBBO has several advantages and limitations for lab experiments. One of the main advantages of DCBBO is its potential applications in cancer and neurodegenerative disease research. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, one of the main limitations of DCBBO is its complex synthesis method, which requires expertise and precision. Additionally, it has poor solubility in water, which can limit its applications in certain experiments.
Future Directions
There are several future directions for the research of DCBBO. One potential direction is to further study its potential applications in cancer and neurodegenerative disease research. Additionally, there is a need to further understand the mechanism of action of DCBBO. Future research can also focus on developing more efficient synthesis methods for DCBBO and improving its solubility in water. Overall, DCBBO has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
Synthesis Methods
DCBBO is synthesized using a specific method that involves several steps. The synthesis method begins with the reaction of 2,4-dichlorophenylamine with salicylic acid to form a benzoxazole intermediate. The intermediate is then reacted with 4-methylbenzoyl chloride and thionyl chloride to form the final product, DCBBO. The synthesis method of DCBBO is a complex process that requires expertise and precision.
Scientific Research Applications
DCBBO has shown promising results in various scientific research applications. It has been extensively studied for its potential applications in the field of cancer research. DCBBO has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DCBBO has been shown to have neuroprotective effects and can potentially prevent the progression of these diseases.
properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-5-14(16(23)8-11)20(27)25-13-4-7-19-18(10-13)26-21(28-19)15-6-3-12(22)9-17(15)24/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTKKMSBBRJTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
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